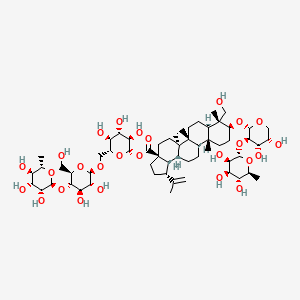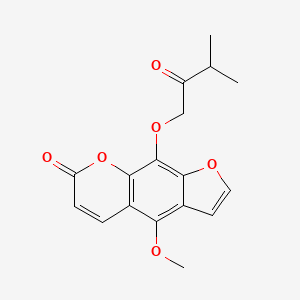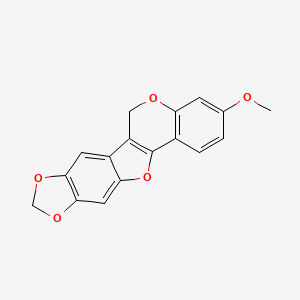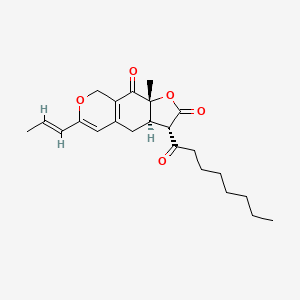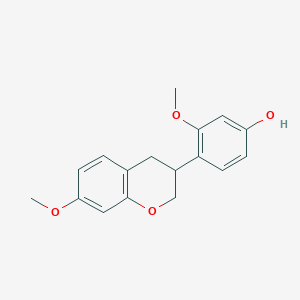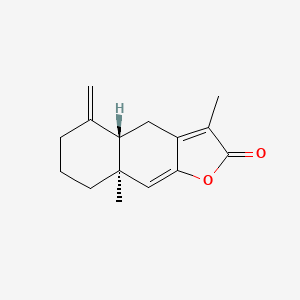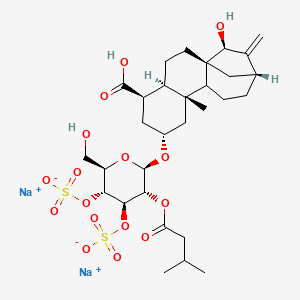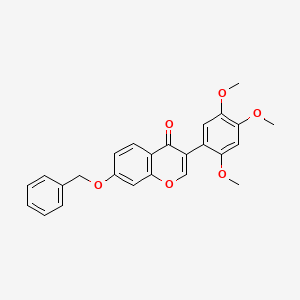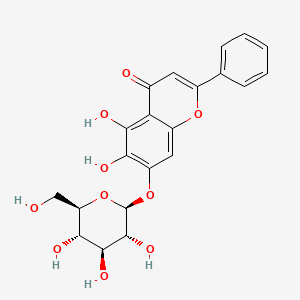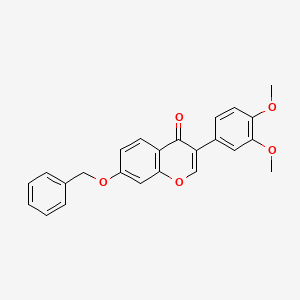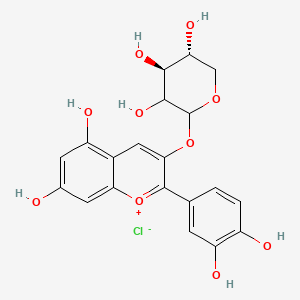
シアニジン3-キシロシド
説明
Cyanidin 3-Xyloside is a naturally occurring anthocyanin compound. It is a derivative of cyanidin, a type of flavonoid, and is characterized by the attachment of a xyloside sugar molecule to the cyanidin structure. This compound is known for its vibrant red to purple pigmentation and is commonly found in various fruits and flowers, such as blueberries, cherries, and purple flowers. Cyanidin 3-Xyloside is renowned for its potent antioxidant properties, which help neutralize free radicals and support overall health .
科学的研究の応用
Cyanidin 3-Xyloside has a wide range of scientific research applications:
Chemistry: It is used as a natural dye and pH indicator due to its color-changing properties in different pH environments.
Biology: It is studied for its role in plant pigmentation and its potential to protect plants from UV radiation.
Medicine: Research has shown that Cyanidin 3-Xyloside possesses anti-inflammatory, anti-cancer, and neuroprotective properties. It is being investigated for its potential to prevent and treat various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the food and cosmetic industries as a natural colorant and antioxidant
作用機序
Target of Action
Cyanidin 3-Xyloside (C3G) primarily targets the adenosine monophosphate-activated protein kinase (AMPK), a cellular energy sensor involved in metabolism and the aging process . It also interacts with adiponectin receptors .
Mode of Action
C3G activates AMPK, leading to the suppression of hepatic gluconeogenesis by reducing the expression of gluconeogenic genes through the phosphorylation inactivation of CRTC2 and HDAC5 coactivators .
Biochemical Pathways
C3G affects several biochemical pathways. It activates the AMPK pathway, leading to the suppression of gluconeogenesis . It also increases cellular AMP levels in cultured hepatocytes . Furthermore, C3G shows potent antioxidant activity and induces cellular senescence and apoptosis in oxidative-stress induced senescence in hepatocarcinoma cells .
Pharmacokinetics
C3G is absorbed in its unmodified molecular form in the upper digestive tract, goes through the extended first-passage metabolism, and its metabolites enter the bloodstream . The efficacy and distribution of c3g in the human body are restricted due to its low stability and bioaccessibility .
Result of Action
The activation of AMPK by C3G leads to the suppression of hepatic gluconeogenesis, contributing to hypoglycemic effects . Additionally, C3G exhibits anti-cancer activity through the induction of apoptosis and cellular senescence . It increases senescence-associated β-galactosidase expression, while increasing the expression levels of P16, P21, and P53, key markers of cellular senescence .
Action Environment
The efficacy and distribution of C3G in the human body are influenced by its stability and bioaccessibility . Its low stability can be affected by environmental factors such as pH and temperature. The lipid-, polysaccharide-, protein-, and nanocapsule-associated conjugates have achieved targeted delivery with enhanced bioaccessibility and controlled release .
生化学分析
Biochemical Properties
Cyanidin 3-Xyloside interacts with various enzymes, proteins, and other biomolecules. It is absorbed in its unmodified molecular form in the upper digestive tract, goes through the extended first-passage metabolism, and its metabolites enter the bloodstream . The catabolism of Cyanidin 3-Xyloside in the gastrointestinal tract could produce bioactive phenolic metabolites, such as protocatechuic acid, phloroglucinaldehyde, vanillic acid, and ferulic acid .
Cellular Effects
Cyanidin 3-Xyloside has various effects on cells. It possesses health benefits such as antioxidant, cardio-protective, anti-inflammatory, neuroprotective, anti-cancer, anti-diabetic, and anti-thrombotic activities . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Cyanidin 3-Xyloside exerts its effects at the molecular level. It does not directly interact with AMPK but activates AMPK through the adiponectin receptor signaling pathway . It also increases cellular AMP levels in cultured hepatocytes .
Temporal Effects in Laboratory Settings
The efficacy and distribution of Cyanidin 3-Xyloside in the human body are restricted due to its low stability and bioaccessibility . Lipid-, polysaccharide-, protein-, and nanocapsule-associated conjugates have achieved targeted delivery with enhanced bioaccessibility and controlled release .
Dosage Effects in Animal Models
In animal models, the effects of Cyanidin 3-Xyloside vary with different dosages
Metabolic Pathways
Cyanidin 3-Xyloside is involved in various metabolic pathways. It is absorbed in its unmodified molecular form in the upper digestive tract, goes through the extended first-passage metabolism, and its metabolites enter the bloodstream .
Transport and Distribution
Cyanidin 3-Xyloside is transported and distributed within cells and tissues
準備方法
Synthetic Routes and Reaction Conditions
Cyanidin 3-Xyloside can be synthesized through a series of chemical reactions starting from cyanidin. The primary synthetic route involves the glycosylation of cyanidin with xyloside. This reaction typically requires the presence of a glycosyl donor, such as xylopyranosyl bromide, and a catalyst, such as silver carbonate, to facilitate the glycosylation process. The reaction is carried out under anhydrous conditions and at controlled temperatures to ensure the successful attachment of the xyloside group to the cyanidin molecule .
Industrial Production Methods
Industrial production of Cyanidin 3-Xyloside often involves the extraction and purification of the compound from natural sources. Fruits and flowers rich in anthocyanins are processed to extract the desired compound. The extraction process typically involves the use of organic solvents, such as methanol or ethanol, followed by purification steps like column chromatography to isolate Cyanidin 3-Xyloside in its pure form .
化学反応の分析
Types of Reactions
Cyanidin 3-Xyloside undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can lead to the formation of quinones.
Reduction: This reaction involves the gain of electrons, often resulting in the conversion of quinones back to their original anthocyanin form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Methanol and hydrochloric acid are commonly used for methylation reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of Cyanidin 3-Xyloside, such as methylated or hydroxylated forms, which may exhibit different colors and antioxidant properties .
類似化合物との比較
Similar Compounds
Cyanidin 3-Glucoside: Another anthocyanin with a glucose molecule attached instead of xyloside.
Cyanidin 3-Rutinoside: Contains a rutinoside sugar moiety.
Pelargonidin 3-Glucoside: Similar structure but with a different anthocyanidin base
Uniqueness
Cyanidin 3-Xyloside is unique due to its specific sugar attachment, which influences its solubility, stability, and bioavailability. This unique structure also affects its color properties and antioxidant capacity, making it distinct from other anthocyanins .
特性
IUPAC Name |
(4S,5R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O10.ClH/c21-9-4-12(23)10-6-16(30-20-18(27)17(26)14(25)7-28-20)19(29-15(10)5-9)8-1-2-11(22)13(24)3-8;/h1-6,14,17-18,20,25-27H,7H2,(H3-,21,22,23,24);1H/t14-,17+,18?,20?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTBMTXABUAMJS-CRTITRSXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747388 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-1-benzopyran-1-ium-3-yl (2xi)-D-threo-pentopyranoside chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29761-24-8 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-1-benzopyran-1-ium-3-yl (2xi)-D-threo-pentopyranoside chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is Cyanidin 3-Xyloside and where is it found?
A1: Cyanidin 3-xyloside is a naturally occurring anthocyanin, a pigment responsible for the vibrant red, purple, and blue hues in many fruits and vegetables. [, , , , , , ] It's found in various plants, with notable concentrations in chokeberries (Aronia melanocarpa), blackberries, and certain varieties of blueberries (Vaccinium myrtillus). [, , , , , , ]
Q2: How does Cyanidin 3-Xyloside contribute to the color of fruits?
A3: Cyanidin 3-Xyloside, like other anthocyanins, absorbs light in the visible spectrum. Its specific chemical structure allows it to absorb most wavelengths except those in the red to purple range, which are reflected back, giving the fruit its characteristic color. [, , , ]
Q3: How stable is Cyanidin 3-Xyloside in different environments?
A5: The stability of anthocyanins, including Cyanidin 3-Xyloside, is influenced by factors like pH, temperature, and exposure to light and oxygen. [, ] Studies have shown they degrade more rapidly at higher temperatures and pH levels. [] Further research is necessary to determine specific stability parameters for Cyanidin 3-Xyloside.
Q4: What is known about the metabolism of Cyanidin 3-Xyloside in the human body?
A6: Research indicates that Cyanidin 3-Xyloside, when consumed, undergoes metabolic transformations. [, , ] A study on chokeberry anthocyanins found that Cyanidin 3-Xyloside levels decreased during simulated digestion, while other compounds with potentially higher antioxidant capacity emerged. [] This suggests possible conversion into metabolites with different bioactivities. Further investigation is needed to fully elucidate the metabolic pathways.
Q5: Are there any established analytical methods for detecting and quantifying Cyanidin 3-Xyloside?
A7: Yes, techniques like high-performance liquid chromatography (HPLC) coupled with various detectors, including diode-array detectors (DAD) and mass spectrometers (MS), are commonly employed to identify and quantify Cyanidin 3-Xyloside in plant materials and biological samples. [, , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



